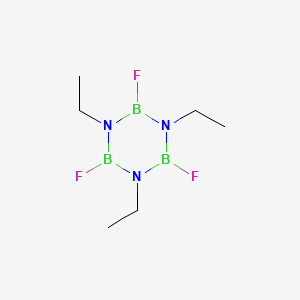
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane is a unique chemical compound characterized by its triazatriborinane ring structure, which includes alternating nitrogen and boron atoms. The presence of ethyl and fluoro substituents adds to its distinct chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane typically involves the reaction of boron trihalides with triazine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane and tetrahydrofuran, and the reaction temperature is maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, where the ethyl or fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted triazatriborinane derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trifluoro-2,4,6-triiodobenzene: Known for its halogen bonding interactions and use in supramolecular chemistry.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Utilized in organic synthesis and material science.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Used in the production of liquid crystals and advanced materials.
Uniqueness
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane stands out due to its triazatriborinane ring structure, which imparts unique chemical and physical properties
Propiedades
Número CAS |
668-96-2 |
|---|---|
Fórmula molecular |
C6H15B3F3N3 |
Peso molecular |
218.6 g/mol |
Nombre IUPAC |
1,3,5-triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C6H15B3F3N3/c1-4-13-7(10)14(5-2)9(12)15(6-3)8(13)11/h4-6H2,1-3H3 |
Clave InChI |
OYFHYZKNXAUKQC-UHFFFAOYSA-N |
SMILES canónico |
B1(N(B(N(B(N1CC)F)CC)F)CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)

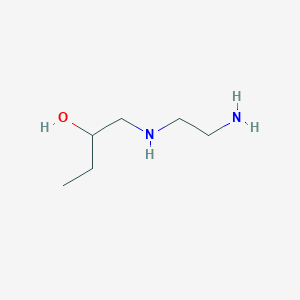
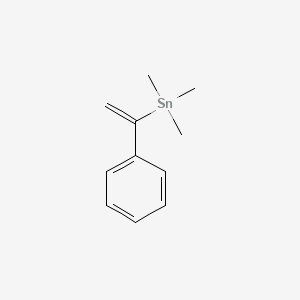
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
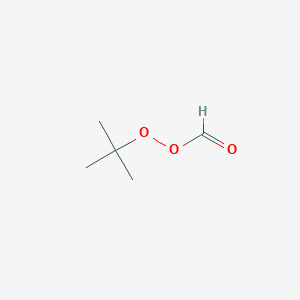
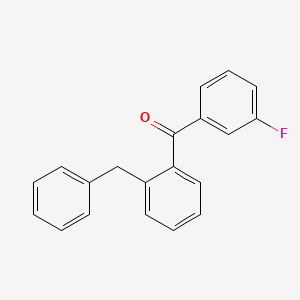
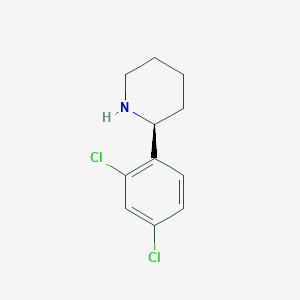
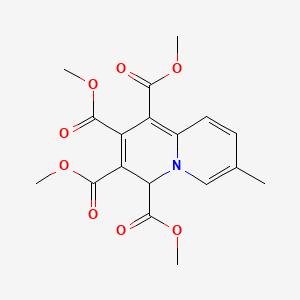
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)

